4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H4Cl2N2O. It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent cyclization.
Synthesis from arylureas: Arylureas can undergo cyclization to form benzimidazolones under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are preferred due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazolones depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a pharmacophore in the development of drugs with antibacterial, antifungal, and antidiabetic properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tubulin polymerization, affecting cell division .
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with amino groups instead of chlorine atoms.
5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one: Contains an amino and a methoxy group.
1-Methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a methyl group instead of chlorine atoms.
Uniqueness
4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of chlorine atoms at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazolones .
Properties
Molecular Formula |
C7H4Cl2N2O |
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Molecular Weight |
203.02 g/mol |
IUPAC Name |
4,6-dichloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI Key |
IQVUIJYEKLITAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)Cl |
Origin of Product |
United States |
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